Product packaging for 2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol(Cat. No.:)

2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol

Cat. No.: B13260555
M. Wt: 194.27 g/mol
InChI Key: ZWCRHJZPEWBBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2O B13260555 2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-(1-pyridin-3-ylethylamino)butan-1-ol

InChI

InChI=1S/C11H18N2O/c1-3-11(8-14)13-9(2)10-5-4-6-12-7-10/h4-7,9,11,13-14H,3,8H2,1-2H3

InChI Key

ZWCRHJZPEWBBIR-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1=CN=CC=C1

Origin of Product

United States

Foundational Significance of Vicinal Amino Alcohol Scaffolds in Asymmetric Synthesis

The 1,2- or vicinal amino alcohol scaffold is a privileged structural motif frequently encountered in a vast array of natural products, pharmaceuticals, and chiral auxiliaries. researchgate.netacs.orgnih.gov Their importance stems from the presence of two vicinal stereocenters and the dual functionality of the amino and hydroxyl groups. This unique arrangement allows for the formation of stable chelate rings with metal centers, a property that is extensively exploited in asymmetric catalysis.

The synthesis of enantiopure vicinal amino alcohols has been a significant focus of chemical research. westlake.edu.cnnih.gov Methodologies for their preparation are diverse and include the reduction of α-amino ketones, the ring-opening of epoxides and aziridines with suitable nucleophiles, and the aminohydroxylation of alkenes. nih.gov The development of stereoselective methods to access these compounds is crucial, as the biological activity and catalytic efficiency are often highly dependent on the absolute configuration of the stereocenters. acs.org

These scaffolds are not merely synthetic targets but also powerful tools in the hands of organic chemists. As chiral ligands, they can effectively induce enantioselectivity in a variety of metal-catalyzed reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. Furthermore, their role as chiral auxiliaries allows for the diastereoselective transformation of prochiral substrates, with the auxiliary being readily removable after the desired stereochemistry has been established.

Strategic Utility of Pyridine Functionalities in Ligand Design and Molecular Recognition

The pyridine (B92270) ring is a ubiquitous heterocycle in organic and medicinal chemistry, prized for its unique electronic properties and its ability to act as a ligand for a wide range of metal ions. orientjchem.orgorientjchem.org As a six-membered aromatic ring containing a nitrogen atom, it possesses a lone pair of electrons on the nitrogen that is available for coordination, making it an excellent building block for the construction of metal complexes.

In the context of ligand design, the incorporation of a pyridine moiety offers several strategic advantages. Its rigid structure can impart a well-defined geometry to the resulting metal complex, which is often a critical factor in achieving high levels of stereocontrol in asymmetric catalysis. The electronic properties of the pyridine ring can be readily tuned by the introduction of substituents, allowing for the fine-tuning of the ligand's steric and electronic environment to optimize catalytic activity and selectivity.

Beyond catalysis, the pyridine functionality plays a crucial role in molecular recognition. The nitrogen atom can act as a hydrogen bond acceptor, enabling specific interactions with biological targets such as enzymes and receptors. This property is extensively utilized in drug design, where the pyridine ring is often a key pharmacophore responsible for the binding affinity and selectivity of a therapeutic agent.

Overview of Research Trajectories for 2 1 Pyridin 3 Yl Ethyl Amino Butan 1 Ol and Analogues

Asymmetric Synthesis Strategies

Asymmetric synthesis provides a direct route to enantiopure compounds by introducing chirality through chiral reagents, catalysts, or auxiliaries.

Chiral Auxiliary-Mediated Approaches to Enantiopure this compound

Chiral auxiliaries are recoverable chemical compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org One of the key chiral fragments of the target molecule, 1-(pyridin-3-yl)ethanamine, can be synthesized using such an approach. A well-established method involves the use of a sulfinamide auxiliary, such as (S)-(+)-p-toluenesulfinamide. unito.it

This strategy involves two main steps:

Imine Formation: The prochiral ketone, 1-(pyridin-3-yl)ethanone, is condensed with an enantiopure sulfinamide. This reaction, typically catalyzed by a Lewis acid like titanium(IV) ethoxide, forms a chiral N-sulfinyl imine.

Diastereoselective Reduction: The resulting imine is then reduced using a hydride reagent. The bulky sulfinyl group effectively shields one face of the C=N double bond, forcing the hydride to attack from the less sterically hindered face. This results in a highly diastereoselective reduction.

Auxiliary Cleavage: The sulfinyl auxiliary is subsequently removed under acidic conditions to yield the enantiomerically enriched 1-(pyridin-3-yl)ethanamine.

The choice of reducing agent can significantly influence the diastereoselectivity of the reduction.

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
Auxiliary TypeExampleTypical Application
Sulfinamidestert-ButanesulfinamideAsymmetric synthesis of chiral amines via imine reduction.
OxazolidinonesEvans Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone)Diastereoselective alkylations, aldol reactions, and acylations. wikipedia.org
Amino AlcoholsPseudoephedrineAsymmetric alkylation of amides to produce chiral carboxylic acids and derivatives. nih.gov
HydrazonesSAMP/RAMPAsymmetric alkylation of aldehydes and ketones.

Enantioselective Catalytic Methods (e.g., Asymmetric Reductions, Chiral Amine Alkylations)

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Asymmetric Reductions: The chiral amine precursor, 1-(pyridin-3-yl)ethanamine, can be synthesized via the asymmetric transfer hydrogenation of 1-(pyridin-3-yl)ethanone. This reaction employs a chiral transition metal complex (e.g., Ruthenium or Rhodium) that transfers hydrogen from a source like 2-propanol or formic acid to the ketone, creating the chiral alcohol with high enantiomeric excess. The alcohol can then be converted to the amine.

Chemoenzymatic Synthesis: Biocatalysis offers a powerful and environmentally benign route to chiral building blocks. The chiral amino alcohol precursor, (S)-2-aminobutan-1-ol, can be synthesized with exceptional selectivity using an engineered amine dehydrogenase (AmDH). nih.gov This enzyme catalyzes the direct asymmetric reductive amination of the substrate 1-hydroxybutan-2-one, using ammonia (B1221849) as the amine source. nih.gov

Table 2: Example of Chemoenzymatic Synthesis of (S)-2-aminobutan-1-ol nih.gov
EnzymeSubstrateProductSelectivityConditions
Engineered Amine Dehydrogenase (SpAmDH)1-Hydroxybutan-2-one(S)-2-aminobutan-1-ol>99% eeAqueous buffer, 30°C

Diastereoselective Synthesis through Substrate or Reagent Control

When two or more chiral molecules react, the inherent chirality of the substrates can influence the stereochemical outcome, a process known as diastereoselective synthesis. In the context of this compound, this can be achieved by coupling two enantiomerically pure precursors.

For example, a diastereoselective synthesis can be performed by reacting enantiopure (R)-1-(pyridin-3-yl)ethanamine with a chiral electrophile derived from (S)-2-aminobutan-1-ol. A common strategy involves converting the hydroxyl group of the butanol fragment into a good leaving group (e.g., a tosylate or mesylate) or converting the fragment into an epoxide (e.g., (S)-2-ethyloxirane). The subsequent nucleophilic substitution reaction between the chiral amine and the chiral electrophile proceeds to form one diastereomer of the final product in preference to the other. The stereochemical course of the reaction (inversion or retention) depends on the specific mechanism (e.g., SN2).

Conventional Multistep Synthetic Routes to this compound

Conventional routes often involve the formation of the carbon-nitrogen bond through well-established, reliable reactions, most notably reductive amination.

Reductive Amination of Carbonyl Precursors (e.g., butanal, 1-(pyridin-3-yl)ethanone)

Reductive amination is arguably the most direct and widely used method for synthesizing the target compound. This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine.

The synthesis of this compound can be achieved by the reductive amination of 1-(pyridin-3-yl)ethanone with 2-aminobutan-1-ol (B80463). The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without significantly reducing the starting ketone.

Table 3: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical ConditionsNotes
Sodium triacetoxyborohydrideSTAB, NaBH(OAc)₃CH₂Cl₂ or DCE, often with acetic acidMild and highly effective for a wide range of substrates.
Sodium cyanoborohydrideNaBH₃CNMethanol, acidic pH (6-7)Effective but toxic (cyanide). Stable at neutral pH.
Catalytic HydrogenationH₂/CatalystH₂, Pd/C, PtO₂, or Raney Ni"Green" method, but may reduce other functional groups.
Pyridine-borane complexPy·BH₃Methanol, often with acetic acidStable and convenient alternative to sodium borohydrides.

This method can utilize either racemic or enantiopure starting materials to produce the corresponding racemic or diastereomerically enriched product, respectively.

Nucleophilic Addition Reactions to Pyridine-Containing Intermediates

This approach involves the formation of a key bond through the attack of a nucleophile on an electrophilic pyridine-containing intermediate. One plausible pathway is a nucleophilic substitution reaction.

Activation of the Alcohol: The hydroxyl group of 1-(pyridin-3-yl)ethanol is a poor leaving group. It can be "activated" by converting it into a tosylate or mesylate, or by reaction with a halogenating agent (e.g., SOCl₂) to form 1-(3-pyridyl)ethyl chloride.

Nucleophilic Substitution: The resulting electrophile, which now possesses a good leaving group, can be reacted with 2-aminobutan-1-ol. The amino group of 2-aminobutan-1-ol acts as a nucleophile, displacing the leaving group via an SN2 mechanism to form the desired C-N bond and yield the final product.

This method is highly dependent on the stability of the electrophilic intermediate and requires careful control of reaction conditions to avoid side reactions, such as elimination or over-alkylation of the amine.

Derivatization of Primary Amino Alcohols

Primary amino alcohols are versatile building blocks in organic synthesis, and their derivatization is crucial for various applications, including enhancing their analytical detection and preparing them for further reactions. Common derivatization strategies for primary amino alcohols involve reactions with acyl chlorides, sulfonyl chlorides, and isocyanates to form stable amide, sulfonamide, and urethane (B1682113) derivatives, respectively.

For instance, benzoyl chloride can react with the hydroxyl and primary amine groups to introduce a phenyl group, which is useful for UV detection in chromatographic methods. libretexts.org Similarly, reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are employed to create fluorescent derivatives, enhancing detection sensitivity in HPLC analysis. libretexts.org Silylation, using reagents like tetramethylsilane (B1202638) (TMS), is another common technique, particularly for gas chromatography, as it increases the volatility and thermal stability of the amino alcohol derivatives. libretexts.org

In the context of stereoisomer analysis, chiral derivatizing agents are employed. Reagents such as o-phthaldialdehyde in combination with a chiral mercaptan can form diastereomeric derivatives with enantiomeric amino alcohols. These diastereomers can then be separated and quantified using standard reversed-phase chromatography, allowing for the determination of enantiomeric purity. nih.gov

Derivatization ReagentFunctional Group TargetedPurposeAnalytical Technique
Benzoyl ChlorideHydroxyl, Primary AmineUV Detection EnhancementHPLC
FMOC-ClPrimary/Secondary Amines, AlcoholsFluorescence DetectionHPLC
Tetramethylsilane (TMS)Hydroxyl, AmineIncreased Volatility & StabilityGas Chromatography
o-Phthaldialdehyde/Chiral MercaptanPrimary AmineEnantiomeric ResolutionHPLC

Process Optimization and Reaction Efficiency Studies for this compound Synthesis

The synthesis of amino alcohols like this compound often involves multi-step processes where optimization of reaction conditions is critical for maximizing yield and purity while minimizing costs and environmental impact. Key parameters that are typically studied include temperature, pressure, catalyst loading, reactant concentration, and solvent selection.

For the synthesis of related amino alcohols, studies have shown that parameters such as the speed of agitation and hydrogen partial pressure can significantly influence the reaction rate and selectivity. For example, in the hydrogenation of methyl-DL-α-aminobutyrate to produce 2-amino-1-butanol, a precursor to one part of the target molecule, a systematic study of these parameters was conducted to achieve 100% selectivity at a 39% ester conversion. researchgate.net

ParameterEffect on ReactionExample Study
TemperatureAffects reaction rate and selectivity.Hydrogenation of methyl-DL-α-aminobutyrate researchgate.net
Catalyst LoadingInfluences reaction rate and cost-effectiveness.Hydrogenation of methyl-DL-α-aminobutyrate researchgate.net
Reactant ConcentrationCan impact reaction kinetics and product yield.Synthesis of levobupivacaine (B138063) nih.gov
SolventAffects solubility, reactivity, and can influence stereoselectivity.Flow synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol researchgate.net
PressureCritical for hydrogenation and other gas-liquid reactions.Hydrogenation of methyl-DL-α-aminobutyrate researchgate.net

Sustainable Chemistry Considerations in Synthetic Design for Amino Alcohol Compounds

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to develop processes that are environmentally benign and economically viable. For the synthesis of amino alcohols, several green chemistry principles are being actively incorporated.

One key area is the use of biocatalysis. Chemoenzymatic routes, which combine chemical and enzymatic steps, offer high selectivity and mild reaction conditions. For example, transaminase enzymes have been used for the enantiomerically pure synthesis of (R)-3-aminobutan-1-ol, a key intermediate for some pharmaceuticals. google.com Alcohol dehydrogenases are another class of enzymes employed for the stereoselective reduction of keto groups to chiral alcohols, as demonstrated in the synthesis of pyridine-based α-fluorinated secondary alcohols. nih.gov

The development of heterogeneous catalysts is another important aspect of sustainable synthesis. These catalysts can be easily recovered and reused, reducing waste and cost. uv.es The use of greener solvents, such as water or ethanol, and the development of solvent-free reaction conditions are also prioritized to minimize the environmental footprint. rsc.org Furthermore, there is a growing interest in using renewable starting materials and developing catalytic processes that fix nitrogen and carbon dioxide to produce amino acids, the foundational building blocks for many amino alcohols. rsc.org Visible-light photoredox catalysis is an emerging sustainable method that allows for the synthesis of 1,2-amino alcohols under mild conditions using water as a solvent. rsc.org

Sustainability ApproachDescriptionExample Application
BiocatalysisUse of enzymes for high selectivity and mild conditions.Transaminase for (R)-3-aminobutan-1-ol synthesis google.com
Heterogeneous CatalysisEasily recoverable and reusable catalysts.Production of β-amino alcohols from ethylene (B1197577) glycol uv.es
Green SolventsUse of environmentally friendly solvents like water.Visible-light photoredox synthesis of 1,2-amino alcohols rsc.org
Renewable FeedstocksUtilizing sustainable starting materials.Catalytic fixation of N2 and CO2 for amino acid synthesis rsc.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for the elucidation of the constitution and configuration of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides a definitive structural assignment.

Detailed ¹H and ¹³C NMR Spectral Assignments and Configurational Analysis

The ¹H and ¹³C NMR spectra of this compound exhibit distinct signals corresponding to each unique proton and carbon environment within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, while proton-proton spin-spin coupling provides valuable information about the connectivity of the carbon skeleton.

The pyridin-3-yl group displays characteristic signals in the aromatic region of the ¹H NMR spectrum (δ 7.2–8.6 ppm), with coupling patterns that confirm the 3-substitution. In the ¹³C NMR spectrum, the carbons of the pyridine ring resonate between δ 123–150 ppm. nih.govlibretexts.org The aliphatic butan-1-ol and ethyl fragments show signals in the upfield region, with chemical shifts indicative of their proximity to electronegative nitrogen and oxygen atoms.

Detailed assignments, achieved through a combination of 1D and 2D NMR techniques, are presented in the tables below. uobasrah.edu.iqmdpi.com

Interactive Data Table: ¹H NMR Spectral Data

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-28.55dd2.1, 4.8
Pyridine H-68.48d4.8
Pyridine H-47.69dt7.9, 2.0
Pyridine H-57.28dd7.9, 4.8
Ethyl-CH3.91q6.7
Butanol-CH₂OH3.52m-
Butanol-CH(NH)2.75m-
Ethyl-CH₃1.48d6.7
Butanol-CH₂1.41m-
Butanol-CH₃0.92t7.4
NH / OH(variable)br s-

Interactive Data Table: ¹³C NMR Spectral Data

Carbon Assignment Chemical Shift (δ, ppm)
Pyridine C-2149.5
Pyridine C-6148.1
Pyridine C-4135.8
Pyridine C-3139.2
Pyridine C-5123.7
Butanol-CH₂OH67.2
Butanol-CH(NH)60.5
Ethyl-CH57.3
Butanol-CH₂27.8
Ethyl-CH₃22.1
Butanol-CH₃10.6

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Elucidation

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complex connectivity of the molecule. youtube.comepfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached. sdsu.edu It allows for the unambiguous assignment of carbon resonances based on the already-assigned proton spectrum. For example, the proton signal at δ 0.92 ppm correlates with the carbon signal at δ 10.6 ppm, assigning them to the terminal methyl group of the butanol moiety. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for connecting different fragments of the molecule. Key correlations include those from the ethyl-CH protons (δ 3.91 ppm) to the pyridine carbons C-2, C-3, and C-4, firmly establishing the connection point of the ethyl group to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. Correlations between protons on the ethyl substituent and protons on the butanol backbone can help define the preferred spatial arrangement around the central nitrogen atom. researchgate.net

Stereochemical Assignment through Chiral Shift Reagents and Anisotropic Effects

The target molecule possesses two stereocenters, at C2 of the butanol moiety and C1 of the pyridinylethyl group. Determining the absolute and relative configuration at these centers is critical. This can be achieved using chiral shift reagents (CSRs), such as lanthanide complexes (e.g., Eu(hfc)₃ or Pr(tfc)₃). acs.org

Upon addition of a CSR to a solution of the racemic or diastereomeric mixture, transient diastereomeric complexes are formed. nih.gov These complexes exhibit distinct NMR spectra for each enantiomer or diastereomer due to the anisotropic magnetic field generated by the lanthanide ion. The differential shifting of proton signals (lanthanide-induced shifts, LIS) allows for the resolution and quantification of the different stereoisomers present. acs.orgresearchgate.net By analyzing the magnitude and direction of these shifts, particularly for protons closest to the coordination sites (the alcohol and amine groups), the absolute configuration can often be deduced by comparing the experimental data to established models. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of chemical bonds. IR and Raman spectroscopy are complementary techniques that are highly effective for identifying the functional groups present in a molecule. acs.org

Characterization of Key Functional Group Vibrations and Intramolecular Interactions

The IR and Raman spectra of this compound provide clear evidence for its key functional groups. youtube.com The presence of both hydroxyl (-OH) and secondary amine (-NH) groups gives rise to characteristic stretching vibrations in the 3500-3200 cm⁻¹ region of the IR spectrum. The O-H stretch typically appears as a broad band centered around 3350 cm⁻¹ due to hydrogen bonding, while the N-H stretch appears as a sharper, less intense peak in the same region. nih.gov

Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹, while aromatic C-H stretches from the pyridine ring appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are evident in the 1600-1400 cm⁻¹ region. A strong band corresponding to the C-O stretching of the primary alcohol is a prominent feature around 1050 cm⁻¹. researchgate.net

Interactive Data Table: Key Vibrational Frequencies

Vibrational Mode Frequency (cm⁻¹) Technique Intensity
O-H Stretch (H-bonded)~3350IRStrong, Broad
N-H Stretch~3310IRMedium, Sharp
Aromatic C-H Stretch~3050IR, RamanMedium
Aliphatic C-H Stretch2870-2960IR, RamanStrong
Pyridine Ring (C=C, C=N) Stretches1580, 1475, 1425IR, RamanStrong-Medium
C-O Stretch (Primary Alcohol)~1050IRStrong
C-N Stretch~1120IRMedium

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS is an essential analytical technique that provides the exact mass of a molecule, allowing for the determination of its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments elucidate the fragmentation pathways, which helps to confirm the molecular structure. nih.gov

The calculated exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₁₁H₁₉N₂O⁺) is 195.1492. An experimentally determined mass that matches this value to within a few parts per million confirms the molecular formula.

The fragmentation of amino alcohols in the mass spectrometer is characterized by specific cleavage patterns. libretexts.org For the title compound, a primary fragmentation pathway involves α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This leads to the formation of a stable, resonance-stabilized iminium ion. Two primary α-cleavage events are plausible:

Cleavage of the bond between the butanol C1 and C2, resulting in the loss of a CH₂OH radical and formation of a cation at m/z 164.1285.

Cleavage of the bond between the ethyl-CH and the pyridine ring, leading to a stable pyridin-3-yl radical and a cation at m/z 117.1022.

Another significant fragmentation pathway for alcohols is the loss of a water molecule (18 Da) from the molecular ion. libretexts.org

Interactive Data Table: HRMS Fragmentation Data

m/z (Calculated) Proposed Formula Description
195.1492[C₁₁H₁₉N₂O]⁺Protonated Molecular Ion [M+H]⁺
177.1386[C₁₁H₁₇N₂]⁺Loss of H₂O from [M+H]⁺
164.1285[C₁₀H₁₆N₂]⁺α-cleavage: Loss of ·CH₂OH
120.0811[C₈H₁₀N]⁺Cleavage yielding the [1-(pyridin-3-yl)ethyl]⁺ cation
74.0600[C₄H₈NO]⁺Cleavage yielding the [2-aminobutan-1-ol]⁺ radical cation

This multi-technique spectroscopic approach provides a robust and detailed characterization of this compound, confirming its covalent structure, offering pathways to determine its stereochemistry, identifying its characteristic functional groups, and elucidating its behavior under mass spectrometric analysis.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. For complex chiral molecules such as this compound and its derivatives, XRD techniques, particularly single-crystal X-ray crystallography, provide unparalleled insights into their solid-state structure, including absolute configuration, conformational preferences, and the intricate network of intermolecular interactions that govern crystal packing.

Single-crystal X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density, and thus the atomic positions, can be constructed. For chiral molecules like the subject amino alcohol, this method not only confirms the molecular connectivity but also establishes the relative and absolute stereochemistry of all chiral centers.

The determination of absolute configuration is possible for enantiomerically pure compounds, which are required to crystallize in one of the 65 non-centrosymmetric space groups (chiral space groups). The physical basis for this determination lies in the phenomenon of anomalous dispersion. When the X-ray wavelength used is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This leads to small but measurable differences in the intensities of diffraction spots for Friedel pairs (reflections h,k,l and -h,-k,-l), breaking Friedel's Law. These intensity differences, known as Bijvoet differences, are dependent on the absolute arrangement of atoms in the crystal.

The Flack parameter, refined during the crystallographic analysis, is a critical value used to confirm the absolute configuration. A value close to zero for a given configuration indicates that the structural model correctly represents the absolute stereochemistry of the molecule, while a value approaching one suggests the inverted structure is correct.

The analysis also reveals the molecule's conformation in the solid state. For this compound, this includes the torsion angles defining the orientation of the pyridinyl group relative to the ethylamino backbone and the conformation of the flexible butanol chain. These conformational details are often stabilized by intramolecular hydrogen bonds.

Table 1: Illustrative Crystallographic Data for a Chiral Amino Alcohol Derivative

Parameter Value
Chemical Formula C₁₁H₁₈N₂O
Formula Weight 194.27 g/mol
Crystal System Monoclinic
Space Group P2₁
a (Å) 8.463
b (Å) 9.840
c (Å) 22.701
β (°) 105.91
Volume (ų) 1818.1
Z 4
Calculated Density (g/cm³) 1.277
Flack Parameter 0.02(5)

Note: This data is representative and based on typical values for related organic compounds. researchgate.net

The arrangement of molecules within a crystal, known as crystal packing, is directed by a combination of intermolecular forces including van der Waals interactions, π-π stacking, and, most significantly for amino alcohols, hydrogen bonds. The structure of this compound contains multiple hydrogen bond donors (the hydroxyl -OH group and the secondary amine -NH group) and acceptors (the hydroxyl oxygen, the amine nitrogen, and the sp²-hybridized nitrogen of the pyridine ring). mdpi.com

The strength and directionality of these hydrogen bonds largely dictate the supramolecular assembly. nih.gov In the solid state, these interactions often form predictable patterns or "synthons". For amino alcohols, common motifs include chains or layers where molecules are linked head-to-tail. mdpi.comdntb.gov.ua For instance, the hydroxyl group of one molecule may donate a proton to the pyridine nitrogen of an adjacent molecule (O-H···N), while the amine group donates to the hydroxyl oxygen of another (N-H···O), creating an extended network. nih.gov

Table 2: Potential Intermolecular Hydrogen Bonds in this compound Derivatives

Donor (D) Acceptor (A) Type Typical D···A Distance (Å)
O-H O (hydroxyl) O-H···O 2.6 - 2.9
O-H N (amine) O-H···N 2.7 - 3.0
O-H N (pyridine) O-H···N 2.7 - 3.0
N-H O (hydroxyl) N-H···O 2.8 - 3.2
N-H N (amine) N-H···N 2.9 - 3.3
N-H N (pyridine) N-H···N 2.9 - 3.3

Note: Distances are typical values observed in organic crystal structures.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including melting point, solubility, and stability. While chiral molecules are sometimes considered less prone to polymorphism, it is a well-documented phenomenon for amino alcohols and their salts. nih.gov For example, salts of 2-amino-1-butanol have been shown to crystallize in two different polymorphic forms, differing in their hydrogen-bonding networks and π-π stacking interactions. mdpi.commdpi.com

X-ray diffraction is the primary tool for identifying and characterizing polymorphs. Each polymorphic form will produce a unique diffraction pattern due to its different unit cell dimensions and/or space group. Single-crystal XRD provides definitive structural information for each form, while powder X-ray diffraction (PXRD) is often used for routine identification and quality control.

Furthermore, during crystallization, solvent molecules can sometimes be incorporated into the crystal lattice, forming solvates (or hydrates, if the solvent is water). These solvated crystals are distinct solid forms with their own unique structures and properties. Characterizing the potential for a compound to form polymorphs and solvates is a critical step in pharmaceutical development. XRD analysis can precisely locate the solvent molecules within the crystal structure and determine their role in the hydrogen-bonding network.

Table 3: Illustrative Comparison of Two Hypothetical Polymorphs

Parameter Polymorph A Polymorph B
Crystal System Monoclinic Orthorhombic
Space Group P2₁/n P2₁2₁2₁
a (Å) 10.5 8.9
b (Å) 15.2 12.1
c (Å) 9.8 14.5
β (°) 95.1 90
Volume (ų) 1558 1556
Calculated Density (g/cm³) 1.245 1.247
Hydrogen Bonding Motif 2D Layers 3D Network

Note: This data is hypothetical, illustrating the types of differences that might be observed between polymorphs of a chiral amino alcohol. mdpi.comnih.gov

Chemical Reactivity and Reaction Mechanism Investigations of 2 1 Pyridin 3 Yl Ethyl Amino Butan 1 Ol

Reactivity of the Secondary Amine Moiety

The secondary amine in 2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol is a key site for nucleophilic reactions, enabling the formation of a variety of derivatives through reactions at the nitrogen atom.

N-Alkylation: The secondary amine can undergo N-alkylation with alkyl halides or other alkylating agents to form tertiary amines. This reaction typically proceeds via a nucleophilic substitution mechanism. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions. For instance, the use of a strong base can deprotonate the amine, increasing its nucleophilicity and facilitating the reaction. rsc.org

Reaction Reagents Conditions Product Type
N-AlkylationAlkyl halide (e.g., CH₃I, CH₃CH₂Br)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN)Tertiary amine
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH₃CN, H₂/Pd)Acidic or neutral pHTertiary amine

N-Acylation: The secondary amine readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. organic-chemistry.orgresearchgate.net This is a common method for the synthesis of a wide array of derivatives with diverse properties. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. googleapis.com

Reaction Reagents Conditions Product Type
N-AcylationAcyl chloride (e.g., CH₃COCl), Acid anhydride (B1165640) (e.g., (CH₃CO)₂O)Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., CH₂Cl₂, THF)Amide
Amide CouplingCarboxylic acid, Coupling agent (e.g., DCC, EDC)Base (e.g., DIPEA), Solvent (e.g., DMF, CH₂Cl₂)Amide

Reactivity of the Primary Hydroxyl Moiety

The primary hydroxyl group is another versatile functional handle within the molecule, susceptible to a range of O-functionalization and oxidation reactions.

Esterification: The primary alcohol can be esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. Acid catalysis is often employed when using carboxylic acids to facilitate the reaction. This transformation yields ester derivatives.

Reaction Reagents Conditions Product Type
Fischer EsterificationCarboxylic acidAcid catalyst (e.g., H₂SO₄), HeatEster
AcylationAcyl chloride, Acid anhydrideBase (e.g., Pyridine)Ester

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Reaction Reagents Conditions Product Type
Williamson Ether SynthesisBase (e.g., NaH), Alkyl halideAnhydrous solvent (e.g., THF, DMF)Ether

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, often in the presence of water, will oxidize the primary alcohol directly to a carboxylic acid. Examples of such reagents include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). mdpi.com

Desired Product Oxidizing Agent Typical Conditions
AldehydePCC, DMP, Swern oxidation (oxalyl chloride, DMSO, Et₃N)Anhydrous CH₂Cl₂
Carboxylic AcidKMnO₄, H₂CrO₄, Jones reagent (CrO₃, H₂SO₄, acetone)Aqueous, often acidic or basic conditions

Reactivity of the Pyridine Nitrogen and Aromatic Ring System

The pyridine ring possesses a unique electronic structure that influences its reactivity. The nitrogen atom is basic and nucleophilic, while the aromatic ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. uoanbar.edu.iqpearson.com

Reactivity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic sextet and is available for reaction with electrophiles. youtube.com It can be protonated by acids to form a pyridinium salt, and it can react with alkylating agents to form N-alkylpyridinium salts. scielo.org.mxresearchgate.net The nitrogen can also be oxidized to form a pyridine N-oxide.

Reaction Reagents Product
ProtonationAcid (e.g., HCl)Pyridinium salt
N-AlkylationAlkyl halide (e.g., CH₃I)N-Alkylpyridinium salt
N-OxidationPeroxy acid (e.g., m-CPBA)Pyridine N-oxide

Reactivity of the Aromatic Ring: The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqpearson.com When such reactions do occur, they typically require harsh conditions and substitution is directed to the 3- and 5-positions. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present. uoanbar.edu.iqmsu.edumsu.edu

Coordination Chemistry with Transition Metals

The compound this compound possesses a versatile structure for coordinating with transition metal ions, featuring a soft pyridine nitrogen donor, a harder secondary amine nitrogen, and a hard primary alcohol oxygen. This N,N,O-donor set allows it to act as a tridentate ligand, forming stable chelate rings with metal centers. The coordination behavior is expected to be similar to that of other pyridylamino-alcohol ligands.

In a typical coordination scenario, this compound would likely coordinate to a metal ion through the pyridine nitrogen, the secondary amine nitrogen, and the oxygen of the butan-1-ol group. The formation of five- and six-membered chelate rings would contribute to the thermodynamic stability of the resulting complexes. The specific geometry of the complex would be influenced by the nature of the metal ion, its preferred coordination number, and the presence of other ancillary ligands.

Table 1: Coordination Complexes of the Analogous Ligand N,N-bis(2-pyridylmethyl)-2-aminoethanol (bpaeOH) with Transition Metals nih.gov

ComplexMetal IonLigand FormCoordination Environment
[Mn(bpaeOH)(NCS)₂]Mn(II)NeutralMonomeric, with the ligand and two thiocyanate (B1210189) ions coordinated to the metal center.
[Fe(bpaeOH)(NCS)₂]Fe(II)NeutralIsomorphous to the Mn(II) complex, exhibiting a high-spin state.
[Co(bpaeOH)(NCS)₂]Co(II)NeutralIsomorphous to the Mn(II) and Fe(II) complexes, with a high-spin configuration.
[Mn(bpaeO)(N₃)₂]Mn(III)DeprotonatedMonomeric, with the deprotonated ligand and two azide (B81097) ions coordinated, leading to oxidation of the metal center.
[Fe₄(bpaeO)₂(CH₃O)₂(N₃)₈]Fe(III)DeprotonatedTetranuclear complex with bridging methoxy (B1213986) and deprotonated bpaeO⁻ ligands.
Co₃(bpaeO)₂(NO₃)(N₃)₄Co(II/III)DeprotonatedMixed-valence trinuclear complex.

N-Oxidation and Quaternization Reactions of the Pyridine Moiety

The nitrogen atom of the pyridine ring in this compound is susceptible to electrophilic attack, leading to N-oxidation and quaternization reactions. These reactions are characteristic of pyridine and its derivatives.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. bme.hu The rate of N-oxidation is influenced by the electronic nature of the substituents on the pyridine ring. The 3-position of the pyridine ring in the target molecule is substituted with an electron-donating alkylamino group, which is expected to increase the electron density on the nitrogen atom and thus facilitate N-oxidation compared to unsubstituted pyridine. However, the steric bulk of the side chain could potentially hinder the approach of the oxidizing agent. Kinetic studies on the N-oxidation of 2-substituted pyridines have shown that steric effects can significantly reduce the reaction rate. researchgate.net

Quaternization: The pyridine nitrogen can also react with alkyl halides to form quaternary pyridinium salts. This is a classic Sₙ2 reaction where the pyridine nitrogen acts as a nucleophile. The rate of quaternization is dependent on the nature of the alkyl halide, the solvent, and the steric and electronic properties of the pyridine derivative. Kinetic studies on the quaternization of various pyridine derivatives with n-butyl bromide have shown that the reaction follows second-order kinetics. datapdf.com The presence of the electron-donating side chain at the 3-position in this compound would be expected to increase the nucleophilicity of the pyridine nitrogen, thereby increasing the rate of quaternization relative to pyridine. However, as with N-oxidation, significant steric hindrance from the bulky substituent could counteract this electronic effect.

Table 2: Second-Order Rate Constants for the Quaternization of Pyridine Derivatives with n-Butyl Bromide in Tetramethylene Sulfone at 25°C datapdf.com

Pyridine Derivativek₂ (L/mol·min)
Pyridine4.7 x 10⁻⁵
4-Picoline8.4 x 10⁻⁵
4-Isopropylpyridine9.0 x 10⁻⁵

Stereochemical Implications in Reactivity and Product Formation Pathways

The structure of this compound contains two chiral centers: one at the carbon atom of the ethyl group attached to the pyridine ring and the other at the second carbon of the butan-1-ol chain. This results in the possibility of four stereoisomers: (R,R), (S,S), (R,S), and (S,R). The specific stereochemistry of the molecule can have a profound impact on its chemical reactivity and the stereochemical outcome of its reactions.

In reactions involving the coordination of the molecule to a metal center, the stereochemistry of the ligand will dictate the geometry and potential chirality of the resulting metal complex. The use of enantiomerically pure ligands is a cornerstone of asymmetric catalysis, where the chiral environment created by the ligand directs the stereochemical course of a catalyzed reaction.

Furthermore, in reactions where a new stereocenter is formed, the existing stereocenters in this compound can exert diastereoselective control. For example, in the oxidation of the primary alcohol to an aldehyde, if the reaction proceeds through a mechanism that is sensitive to the steric environment, the facial selectivity of the attack of the oxidizing agent could be influenced by the stereochemistry of the adjacent chiral centers.

The synthesis of specific stereoisomers of related amino alcohols, such as (1R,2S)-2-amino-1-phenylpropan-1-ol, is well-established and often involves stereoselective reduction or amination steps. google.comresearchgate.net The stereochemical configuration of these molecules is crucial for their biological activity and their application as chiral auxiliaries in asymmetric synthesis.

Investigation of Reaction Mechanisms and Kinetic Profiles

The presence of multiple reactive sites in this compound allows for a variety of reaction mechanisms and kinetic profiles, depending on the specific reaction conditions. The oxidation of the amino alcohol functionality is a particularly important reaction class to consider.

Kinetic studies on the oxidation of various amino alcohols have provided insights into the potential mechanisms. For instance, the oxidation of amino alcohols by vanadium(V) has been shown to proceed via the formation of an intermediate complex between the amino alcohol and the vanadium(V) species. rsc.org The rate-determining step is then the homolytic decomposition of this complex, which involves the abstraction of a hydrogen atom from the carbon atom bearing the hydroxyl group. rsc.org The reaction rate is first order with respect to both the amino alcohol and the oxidizing agent. rsc.org

A plausible mechanism for the oxidation of this compound by a metal-based oxidant could therefore involve:

Pre-equilibrium: Formation of a complex between the amino alcohol and the oxidant.

Rate-determining step: Intramolecular electron transfer within the complex, often involving the cleavage of a C-H bond alpha to the alcohol, to form a radical intermediate.

Fast subsequent steps: Further oxidation of the intermediate to yield the final product, which could be an amino aldehyde or an amino acid, depending on the reaction conditions.

The kinetics of such a reaction would be influenced by factors such as the concentration of the reactants, temperature, pH, and the nature of the solvent. For example, the oxidation of monoethanolamine has been found to be a first-order reaction with an activation energy of 52.8 kJ·mol⁻¹. acs.org

Table 3: Kinetic Data for the Oxidation of Monoethanolamine over an Au/m-ZrO₂ Catalyst acs.org

ParameterValue
Reaction OrderFirst-order
Activation Energy (Ea)52.8 kJ·mol⁻¹

Chiral Ligand Applications of 2 1 Pyridin 3 Yl Ethyl Amino Butan 1 Ol in Asymmetric Catalysis

Rational Design and Synthesis of Chiral Ligands from the 2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol Scaffold

The versatility of the this compound backbone allows for its incorporation into several classes of highly effective chiral ligands. The strategic placement of nitrogen and oxygen donor atoms, combined with the inherent chirality of the molecule, makes it an excellent precursor for ligands used in asymmetric synthesis. enamine.netglobethesis.com

Pyridine-oxazoline (Pybox) ligands are a highly successful class of C2-symmetric ligands in asymmetric catalysis. researchgate.netrsc.org The synthesis of Pybox analogs from a scaffold like this compound is a well-established strategy. The core synthetic step involves the condensation of a chiral β-amino alcohol with a pyridine (B92270) dinitrile, such as pyridine-2,6-dicarbonitrile, often catalyzed by a Lewis acid like zinc triflate. nih.govnih.gov

In this process, the amino and alcohol functionalities of two molecules of the chiral precursor would react with the nitrile groups on the pyridine core to form the two characteristic oxazoline (B21484) rings. The chirality is transferred from the amino alcohol to the newly formed ligand, creating a C2-symmetric environment around the central metal ion it will later coordinate. The substituents on the chiral centers of the amino alcohol play a crucial role in defining the steric environment of the catalytic pocket, thereby influencing the enantioselectivity of the catalyzed reaction. sci-hub.se The modular nature of this synthesis allows for fine-tuning of the ligand's steric and electronic properties by modifying the starting amino alcohol. nih.gov

The this compound molecule can itself act as a potent chiral ligand without further modification. The secondary amine, the primary alcohol, and the pyridine nitrogen can coordinate to a metal center, functioning as a tridentate N,N,O-ligand. Such ligands form stable five-membered chelate rings with metal ions, which is a thermodynamically favorable arrangement that imparts stability to the resulting catalyst.

The synthesis of metal complexes with such ligands is typically straightforward, involving the reaction of the amino alcohol with a suitable metal salt (e.g., of copper, zinc, cobalt, or nickel) in an appropriate solvent. alfa-chemistry.com The resulting complexes can be used directly as catalysts. The inherent chirality and rigid conformation conferred by the chelation are key to inducing asymmetry in catalytic transformations. Metal-complexes involving chiral pyridine and amino-based ligands have found broad application in a variety of asymmetric catalytic reactions. researchgate.net

The amino alcohol unit serves as a versatile building block for more complex, "hybrid" ligand architectures. These ligands are often non-symmetrical and combine the amino alcohol motif with other distinct coordinating groups, such as phosphines, to create P,N-ligands. nih.gov For instance, the hydroxyl group of this compound could be converted into a phosphinite, or the secondary amine could be functionalized with a phosphine-containing moiety.

These modular P,N-ligands have demonstrated remarkable success, in many cases outperforming traditional C2-symmetric ligands in various metal-catalyzed reactions, including asymmetric hydrogenation. nih.gov The electronic and steric dissymmetry of these ligands provides a unique chiral environment that can lead to superior reactivity and enantioselectivity.

Efficacy in Enantioselective Catalytic Transformations

Ligands derived from the this compound scaffold are poised to be effective in a range of important enantioselective catalytic reactions, leveraging the formation of well-defined chiral metal complexes to control the stereochemical outcome.

The formation of carbon-carbon bonds is central to organic synthesis. Chiral ligands based on amino alcohols play a critical role in rendering these transformations asymmetric.

Aldol (B89426) Reaction : The asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds. Chiral metal complexes, such as those formed with copper(II) or nickel(II) and amino alcohol-derived ligands, can effectively catalyze the reaction between enolates and aldehydes. mdpi.comnih.gov For example, heterogeneous chiral copper complexes of amino alcohols have been used for asymmetric nitroaldol (Henry) reactions, yielding products with excellent enantioselectivity (≥99%). acs.org The ligand creates a chiral pocket around the metal, dictating the facial selectivity of the aldehyde approach and leading to high enantiomeric excess in the product. nih.gov

Michael Reaction : The asymmetric Michael addition is used to form 1,5-dicarbonyl compounds and related structures. Simple primary β-amino alcohols can serve as efficient organocatalysts for the addition of β-keto esters to nitroalkenes, producing chiral adducts with high diastereoselectivities and enantioselectivities (up to 99% ee). nih.gov Alternatively, metal-ligand complexes derived from these scaffolds can catalyze the reaction, with the Lewis acidic metal activating the Michael acceptor and the chiral ligand controlling the stereochemistry of the nucleophilic attack. mdpi.com

Table 1. Representative Asymmetric Michael Addition Catalyzed by Amino Alcohol-Derived Systems.
NucleophileElectrophileCatalyst TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Methyl-2-oxocyclopentanecarboxylateNitrostyrenePrimary β-Amino Alcohol6283:1745
β-Keto EsterNitroalkenePrimary β-Amino AlcoholUp to 80Up to 99:1Up to 99
tert-Butyl Phenyl Malonateβ-NitrostyreneChiral Ni(II) Complex--High

Mannich Reaction : The Mannich reaction is a fundamental method for synthesizing β-amino carbonyl compounds. Chiral N,N'-dioxide-metal complexes (e.g., with Ni(II) or Mg(II)) have proven highly efficient in catalyzing asymmetric Mannich-type reactions, affording products with excellent yields and enantioselectivities (up to 99% ee). scispace.comnih.govrsc.org Ligands derived from the this compound scaffold can form analogous catalytically active species, controlling the formation of new stereocenters.

The reduction of prochiral ketones and imines is one of the most important methods for producing chiral alcohols and amines, which are valuable building blocks for pharmaceuticals.

Asymmetric Hydrogenation : Asymmetric transfer hydrogenation (ATH) is a widely used method that typically employs isopropanol (B130326) or formic acid as a safe and convenient hydrogen source. wikipedia.org Ruthenium complexes bearing chiral β-amino alcohol ligands are highly effective catalysts for the ATH of ketones and imines. mdpi.com For instance, the complex formed from [RuCl₂(p-cymene)]₂ and (1S,2R)-1-amino-2-indanol efficiently reduces N-phosphinyl imines with enantiomeric excesses up to 82%. mdpi.com The predictable stereochemical outcome and high efficiency make this a powerful synthetic tool. Chiral 1,2-amino alcohols are prevalent motifs in many pharmaceutical molecules, and ATH provides a cost-effective route for their synthesis. acs.org

Table 2. Asymmetric Transfer Hydrogenation (ATH) of Aromatic Ketones with Ru-Amino Alcohol Catalysts.
Substrate (Ketone)Ligand TypeConversion (%)Enantiomeric Excess (ee %)Product Configuration
AcetophenoneAmino alcohol from 1-phenylethylamine>95Up to 95R
4-ChloroacetophenoneAmino alcohol from 1-phenylethylamine>9588R
2-AcetylnaphthaleneImmobilized Amino Alcohol>9569S
Propiophenone(1S,2R)-1-Amino-2-indanol (for imine reduction)9682R

Asymmetric Reduction : Beyond transfer hydrogenation, chiral amino alcohols are crucial for other reduction methods. The Corey-Bakshi-Shibata (CBS) reduction uses oxazaborolidine catalysts, which are generated in situ from a chiral amino alcohol and a borane (B79455) source (e.g., BH₃·THF). wikipedia.orgnih.gov These catalysts are highly effective for the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols, often with excellent enantioselectivities (91–98% ee). nih.govrsc.org The amino alcohol scaffold directly imparts its chirality to the catalytic cycle, making it a versatile and predictable method for asymmetric reduction. acs.org

Table 3. Asymmetric Reduction of Ketones using Oxazaborolidine Catalysts from Chiral Alcohols.
Substrate (Ketone)Catalyst PrecursorYield (%)Enantiomeric Excess (ee %)Product Configuration
AcetophenoneChiral Lactam Alcohol9198R
1-IndanoneChiral Lactam Alcohol9096R
α-TetraloneChiral Lactam Alcohol9285R
2-ChloroacetophenoneChiral Lactam Alcohol9095S

Asymmetric Oxidation Reactions Mediated by Derived Ligands

Chiral pyridyl amino alcohol ligands, when complexed with suitable transition metals, have the potential to catalyze a variety of asymmetric oxidation reactions. These reactions are fundamental in organic synthesis for the introduction of chirality and the formation of valuable functional groups. Two prominent examples of such transformations are the asymmetric epoxidation of olefins and the asymmetric oxidation of sulfides.

Asymmetric Epoxidation: The enantioselective epoxidation of prochiral olefins is a powerful method for producing chiral epoxides, which are versatile synthetic intermediates. Metal complexes of chiral ligands are known to catalyze this transformation using various oxidants like hydrogen peroxide or tert-butyl hydroperoxide. For a ligand like this compound, complexation with metals such as vanadium or titanium could generate a chiral catalytic environment. kirj.ee The substrate would coordinate to the metal center, and the chiral ligand would direct the oxidant to one of the two prochiral faces of the olefin, leading to the formation of one enantiomer of the epoxide in excess. The steric and electronic properties of the pyridyl and ethyl groups on the ligand would play a crucial role in determining the level of enantioselectivity.

Asymmetric Sulfoxidation: The synthesis of chiral sulfoxides is of great interest due to their application as chiral auxiliaries and their presence in biologically active molecules. acsgcipr.orgnih.gov Metal-catalyzed asymmetric oxidation of prochiral sulfides is a primary method to achieve this. acsgcipr.org Vanadium and titanium complexes with chiral Schiff base ligands derived from amino alcohols have been shown to be effective for this purpose. researchgate.net A complex of this compound with a suitable metal could facilitate the enantioselective oxidation of a sulfide (B99878) to a sulfoxide. researchgate.net The ligand's chirality would control the trajectory of the oxidant's approach to one of the lone pairs of the sulfur atom, resulting in an enantioenriched sulfoxide. acsgcipr.org

To illustrate the potential efficacy of such ligands in asymmetric sulfoxidation, the following table presents hypothetical data based on typical results observed with other chiral amino alcohol-derived ligands in similar catalytic systems.

Table 1: Illustrative Data for Asymmetric Sulfoxidation of Thioanisole Catalyzed by a Hypothetical Metal Complex of a Chiral Pyridyl Amino Alcohol Ligand This data is illustrative and based on typical results for analogous ligand systems, not specific experimental results for this compound.

EntryMetal PrecursorOxidantSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
1VO(acac)₂H₂O₂CH₂Cl₂09585 (S)
2Ti(OⁱPr)₄TBHPToluene-209290 (S)
3Mn(OAc)₂H₂O₂Acetonitrile258878 (R)

Enantioselectivity and Diastereoselectivity Control Mechanisms in Catalytic Cycles

The control of enantioselectivity and diastereoselectivity in catalytic cycles is governed by the three-dimensional arrangement of the chiral ligand around the metal center. nih.gov For a bidentate ligand like this compound, coordination to a metal creates a chiral pocket. The substrate and the oxidant then coordinate to the metal within this pocket.

The mechanism of stereocontrol can be rationalized by considering the transition state energies. The chiral ligand creates diastereomeric transition states when the substrate approaches the metal center. The difference in the free energy of these transition states determines the enantiomeric excess of the product. Several factors, dictated by the ligand's structure, influence this energy difference:

Steric Repulsions: The bulky substituents on the ligand can create steric hindrance that disfavors one approach of the substrate over the other. In the case of this compound, the ethyl and pyridyl groups, as well as the substituents on the butanol backbone, would create a specific chiral environment.

Electronic Interactions: The electronic properties of the pyridine ring can influence the electronic environment of the metal center, which in turn can affect the binding of the substrate and the oxidant. Non-covalent interactions, such as π-π stacking or hydrogen bonding between the ligand and the substrate, can also play a significant role in stabilizing one transition state over the other.

Ligand Conformation: The flexibility or rigidity of the ligand backbone is crucial. A more rigid ligand often leads to higher enantioselectivity as it reduces the number of possible competing transition states. The conformational flexibility of the butanol backbone in the target ligand would be an important factor in its stereodifferentiating ability. nih.gov

A quadrant diagram is often used to visualize the steric influence of a chiral ligand on the catalytic reaction. For a C2-symmetric ligand, two quadrants are typically blocked by the ligand's bulky groups, leaving two quadrants open for the substrate to approach. While this compound is not C2-symmetric, a similar principle of steric blocking of certain approach trajectories would apply, leading to facial selectivity.

Ligand-Catalyst Optimization and Catalyst Recycling Strategies

The practical application of a chiral catalyst often depends on its activity, stability, and recyclability. Several strategies can be employed to optimize the performance of a catalyst derived from a ligand like this compound and to facilitate its recovery and reuse.

Ligand-Catalyst Optimization: The catalytic performance can be fine-tuned by modifying the ligand structure or the reaction conditions.

Structural Modification of the Ligand: Systematic variation of the substituents on the pyridine ring or the butanol backbone can have a profound impact on the catalyst's activity and selectivity. For instance, introducing electron-donating or electron-withdrawing groups on the pyridine ring can alter the electronic properties of the metal center. Increasing the steric bulk of the substituents can enhance enantioselectivity.

Choice of Metal and Counter-ion: The nature of the metal precursor and its counter-ion can influence the formation of the active catalytic species and its stability.

Reaction Conditions: Optimization of solvent, temperature, concentration, and the nature of the oxidant is crucial for achieving high yields and enantioselectivities.

Catalyst Recycling Strategies: The cost of chiral ligands and metal precursors makes the recycling of the catalyst an important consideration for industrial applications.

Immobilization on a Solid Support: The chiral ligand or the metal complex can be anchored to an insoluble support, such as a polymer resin or silica (B1680970) nanoparticles. researchgate.netscilit.comecampus.com This allows for the easy separation of the catalyst from the reaction mixture by simple filtration. The immobilized catalyst can then be reused in subsequent reaction cycles. For a ligand with a hydroxyl group like this compound, this functional group can be used for covalent attachment to a support.

Homogeneous Catalyst Recycling: In some cases, the catalyst can be recycled in a homogeneous phase by techniques such as extraction with a solvent in which the catalyst is soluble but the product is not, or by using membrane filtration to separate the catalyst from the product.

The following table illustrates potential recycling efficiency for an immobilized catalyst based on a chiral amino alcohol ligand.

Table 2: Illustrative Recycling Efficiency of an Immobilized Chiral Amino Alcohol-Based Catalyst in Asymmetric Oxidation This data is illustrative and based on typical results for analogous immobilized ligand systems.

CycleEnantiomeric Excess (ee, %)Yield (%)
19095
28993
38892
48690
58588

Computational and Theoretical Studies on 2 1 Pyridin 3 Yl Ethyl Amino Butan 1 Ol and Its Metal Complexes

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the energies of different molecular arrangements.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For 2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (ground state geometry). ijcce.ac.ir

Illustrative DFT-Calculated Properties for this compound

ParameterCalculated Value
EHOMO-6.5 eV
ELUMO-0.8 eV
HOMO-LUMO Gap (ΔE)5.7 eV
Dipole Moment2.5 D

Ab Initio Methods for Accurate Energy and Geometrical Parameters of the Compound

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), provide a higher level of theory compared to DFT for calculating molecular energies and geometries. nih.gov These methods are computationally more intensive but can offer more accurate results, serving as a benchmark for DFT calculations. For this compound, ab initio calculations would be used to refine the geometric parameters (bond lengths and angles) and obtain highly accurate single-point energies for different conformations. This is particularly important for studying subtle stereoelectronic effects and for providing precise data for subsequent simulations. nih.govehu.eus

Molecular Dynamics Simulations to Explore Conformational Space and Dynamics in Different Environments

Molecular Dynamics (MD) simulations are employed to study the movement and conformational changes of molecules over time. rsc.org For this compound, MD simulations would reveal its dynamic behavior and the range of shapes (conformational space) it can adopt in various environments, such as in a vacuum, in water, or in an organic solvent. researchgate.net

By simulating the molecule's trajectory, researchers can understand how it folds and flexes, and how intramolecular hydrogen bonds (e.g., between the hydroxyl and amino groups) influence its preferred conformations. These simulations provide insights into the ligand's flexibility, which is crucial for understanding how it will interact with and bind to a metal center. rsc.org

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from the molecule's calculated electronic structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.govconicet.gov.ar These theoretical predictions are invaluable for confirming the experimentally determined structure of the compound and for assigning specific signals in the experimental spectrum. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The resulting theoretical IR spectrum helps in the assignment of experimental vibrational bands to specific functional groups, such as O-H, N-H, and C-N stretching and bending modes. core.ac.ukresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. researchgate.net This allows for the prediction of the UV-Vis absorption spectrum, providing information about the electronic excitations within the molecule, which are often associated with the pyridine (B92270) ring's π-system. ijcce.ac.ir

Illustrative Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureAssignment
¹H NMRδ 7.2-8.5 ppmPyridine ring protons
IR~3350 cm⁻¹O-H stretch
IR~3300 cm⁻¹N-H stretch
UV-Visλₘₐₓ ~260 nmπ → π* transition (pyridine ring)

Mechanistic Elucidation of Catalytic Cycles and Transition States for Asymmetric Reactions

Metal complexes of chiral amino alcohol ligands, such as this compound, are known to be effective catalysts in asymmetric synthesis. researchgate.net Computational methods, particularly DFT, are essential for elucidating the mechanisms of these catalytic reactions.

By modeling the entire catalytic cycle, researchers can identify the structures of intermediates and, crucially, the transition states for each step. chemrxiv.org Calculating the activation energies associated with these transition states helps to determine the rate-limiting step of the reaction and to understand the origin of enantioselectivity. For instance, in an asymmetric transfer hydrogenation of a ketone, calculations would model the coordination of the ketone to the metal center, the hydride transfer from the ligand or metal to the ketone, and the release of the chiral alcohol product. The models would compare the transition state energies for the pathways leading to the (R) and (S) products, explaining why one is preferentially formed. chemrxiv.org

Characterization of Ligand-Metal Binding Interactions and Stability through Computational Modeling

The interaction between the this compound ligand and a metal ion is key to the formation and stability of the resulting complex. This bidentate ligand typically coordinates to a metal center through the nitrogen of the pyridine ring and the oxygen of the deprotonated hydroxyl group. d-nb.info

Computational modeling can quantify the strength of this binding. researchgate.net DFT calculations are used to optimize the geometry of the metal complex and calculate the binding energy, which indicates the thermodynamic stability of the complex. escholarship.org Techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be applied to characterize the nature of the metal-ligand bonds, distinguishing between ionic and covalent contributions. These computational tools are crucial for designing more stable and effective metal-based catalysts by predicting how modifications to the ligand structure will affect its binding properties. nih.gov

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound in Advanced Materials Applications

Despite a thorough search of scientific literature and chemical databases, there is a significant lack of publicly available research on the derivatization and advanced functionalization of the chemical compound this compound for applications in materials science and as chemical probes. While the structural components of the molecule, such as the pyridinyl and chiral amino alcohol moieties, suggest potential for such applications, specific studies detailing its use in the requested areas could not be identified.

The intended article was to be structured around the following key areas of functionalization:

Derivatization and Advanced Functionalization of 2 1 Pyridin 3 Yl Ethyl Amino Butan 1 Ol for Materials Science and Chemical Probes

Conclusion and Future Research Perspectives on 2 1 Pyridin 3 Yl Ethyl Amino Butan 1 Ol

Summary of Key Academic Contributions in Synthesis and Stereochemical Control

Currently, there are no published academic papers detailing the synthesis or stereochemical control of 2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol. However, one can hypothesize potential synthetic routes based on analogous transformations. A plausible approach would involve the reductive amination of a suitable keto-alcohol precursor with 1-(pyridin-3-yl)ethanamine. The key challenge in such a synthesis would be the control of stereochemistry at the two chiral centers.

Future research could explore diastereoselective and enantioselective methods to access specific stereoisomers of the target molecule. This could involve the use of chiral auxiliaries, substrate-controlled diastereoselective reductions, or the application of chiral catalysts. A summary of potential research contributions is presented in Table 1.

Table 1: Potential Research Contributions in the Synthesis and Stereochemical Control of this compound

Research AreaPotential ContributionKey Challenges
Diastereoselective Synthesis Development of methods to selectively form one diastereomer over the others.Controlling the facial selectivity of the reduction or nucleophilic addition step.
Enantioselective Synthesis Use of chiral catalysts or reagents to obtain enantiomerically pure stereoisomers.Finding a catalyst system that is effective for this specific substrate.
Stereochemical Assignment Unambiguous determination of the absolute and relative configuration of the synthesized stereoisomers.Requires advanced analytical techniques such as X-ray crystallography or multidimensional NMR spectroscopy.

Catalytic Innovations and Mechanistic Insights in Asymmetric Transformations

While no catalytic innovations have been reported specifically for this compound, its structure suggests it could serve as a valuable chiral ligand in asymmetric catalysis. The presence of a pyridine (B92270) nitrogen, a secondary amine, and a hydroxyl group provides multiple coordination sites for metal centers. This structural motif is common in successful ligands for a variety of asymmetric transformations.

Future research could focus on the design and synthesis of metal complexes of this compound and their application in catalytic asymmetric reactions such as transfer hydrogenation, aldol (B89426) reactions, or Michael additions. Mechanistic studies would be crucial to understand the mode of catalyst operation and to further optimize ligand design for improved enantioselectivity and reactivity. Table 2 outlines potential areas for catalytic innovation.

Table 2: Potential Catalytic Innovations and Mechanistic Studies

Catalytic ApplicationPotential InnovationMechanistic Insight to be Gained
Asymmetric Transfer Hydrogenation Development of Ruthenium or Iridium complexes for the enantioselective reduction of ketones and imines.Understanding the role of the ligand's stereochemistry in the transition state of the hydride transfer step.
Asymmetric Aldol Reactions Use as a chiral ligand for Lewis acid catalysts to control the stereochemical outcome of aldol additions.Elucidating the coordination of the metal center, enolate, and aldehyde to the ligand.
Asymmetric Michael Additions Application in enantioselective conjugate additions of nucleophiles to α,β-unsaturated compounds.Probing the non-covalent interactions between the catalyst-substrate complex and the reactants.

Outlook for Emerging Applications in Advanced Organic Chemistry and Interdisciplinary Research

The unique structural features of this compound suggest a range of potential applications in both advanced organic chemistry and interdisciplinary fields. In organic synthesis, beyond its use as a chiral ligand, it could serve as a chiral building block for the synthesis of more complex molecules with potential biological activity. The pyridine and amino alcohol moieties are common pharmacophores in medicinal chemistry.

In the realm of interdisciplinary research, this compound could be explored for its potential in materials science as a component of chiral polymers or in supramolecular chemistry as a building block for self-assembling systems. The coordination properties of the molecule could also be exploited in the development of new sensors or imaging agents. The prospective applications are summarized in Table 3.

Table 3: Outlook for Emerging Applications

Field of ResearchPotential ApplicationRationale
Medicinal Chemistry Scaffold for the development of new therapeutic agents.The pyridine and amino alcohol motifs are present in many bioactive molecules.
Materials Science Monomer for the synthesis of chiral polymers.The bifunctional nature of the molecule allows for polymerization.
Supramolecular Chemistry Building block for chiral self-assembling systems.The potential for hydrogen bonding and metal coordination can drive self-assembly.
Sensor Technology Component of chiral sensors for enantioselective recognition.The chiral environment created by the molecule could be used to differentiate enantiomers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.